molecular formula C12H11ClO B8157377 1-Chloro-2-(cyclopropylmethoxy)-3-ethynylbenzene

1-Chloro-2-(cyclopropylmethoxy)-3-ethynylbenzene

Cat. No.: B8157377
M. Wt: 206.67 g/mol
InChI Key: OIAKHNPWGJFJAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-(cyclopropylmethoxy)-3-ethynylbenzene is an organic compound that belongs to the class of substituted benzenes This compound features a benzene ring substituted with a chlorine atom, a cyclopropylmethoxy group, and an ethynyl group

Preparation Methods

The synthesis of 1-Chloro-2-(cyclopropylmethoxy)-3-ethynylbenzene can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-2-(cyclopropylmethoxy)benzene with an ethynylating agent under suitable conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Chloro-2-(cyclopropylmethoxy)-3-ethynylbenzene undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide and tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-2-(cyclopropylmethoxy)-3-ethynylbenzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique substituents make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules that can modulate specific biological pathways.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(cyclopropylmethoxy)-3-ethynylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The cyclopropylmethoxy group may enhance the compound’s binding affinity to certain molecular targets, increasing its potency .

Comparison with Similar Compounds

1-Chloro-2-(cyclopropylmethoxy)-3-ethynylbenzene can be compared with other similar compounds, such as:

    1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene:

    1-Chloro-2-(cyclopropylmethoxy)benzene: Lacks the ethynyl group, making it less versatile in coupling reactions.

    1-Chloro-2-(methoxy)-3-ethynylbenzene: The cyclopropyl group is replaced with a methoxy group, which may affect its steric and electronic properties.

The uniqueness of this compound lies in its combination of substituents, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-chloro-2-(cyclopropylmethoxy)-3-ethynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO/c1-2-10-4-3-5-11(13)12(10)14-8-9-6-7-9/h1,3-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAKHNPWGJFJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=CC=C1)Cl)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.